3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(4-propylpyrrolidin-3-yl)-1H-pyrazole |
InChI |
InChI=1S/C10H17N3/c1-2-3-8-6-11-7-9(8)10-4-5-12-13-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,12,13) |
InChI Key |
YYEYITFMSVQCTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole
General Synthetic Strategies for Pyrazole Derivatives
Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or ketones, followed by cyclization and oxidation steps to form the aromatic pyrazole ring. Several methods have been reported for regioselective synthesis of substituted pyrazoles, which can be adapted for the synthesis of this compound by appropriate choice of starting materials and substituents.
One-pot addition–cyclocondensation : Reaction of chalcones with arylhydrazines in the presence of catalysts such as copper triflate and ionic liquids can yield 1,3,5-trisubstituted pyrazoles in good yields (~82%) without requiring additional oxidants.
Epoxidation followed by hydrazine addition : β-Arylchalcones can be converted to epoxides with hydrogen peroxide, then reacted with hydrazine hydrate to form pyrazoline intermediates, which upon dehydration yield 3,5-diaryl-1H-pyrazoles.
Regioselective alkylation of pyrazolines : Pyrazolines formed from hydrazines and α,β-ethylenic ketones can be alkylated at the 4-position using lithium diisopropylamide (LDA) followed by oxidation to yield 4-alkyl-1,3,5-triarylpyrazoles.
Benzotriazole-mediated synthesis : Condensation of α-benzotriazolylenones with hydrazines yields pyrazolines that, under basic conditions, afford tetrasubstituted pyrazoles with functionalization at the 4-position.
These methods provide a foundation for synthesizing pyrazole derivatives with pyrrolidine substituents.
Specific Preparation Routes for this compound
While direct literature on the synthesis of this compound is limited, analogous synthetic approaches can be extrapolated:
Stepwise Synthesis via Pyrazoline Intermediate
Formation of Pyrrolidinyl-Substituted Chalcone or α,β-Unsaturated Ketone : Synthesize a suitable precursor bearing the 4-propylpyrrolidin-3-yl substituent, such as a pyrrolidine-substituted chalcone or α,β-unsaturated ketone.
Condensation with Hydrazine or Hydrazine Derivative : React the precursor with hydrazine hydrate to form the corresponding pyrazoline intermediate.
Oxidation to Pyrazole : Oxidize the pyrazoline intermediate to the aromatic pyrazole ring using mild oxidants or catalytic systems (e.g., copper triflate with ionic liquids).
This approach aligns with methods used for other 3-substituted pyrazoles.
Alkylation of Pyrazoline Followed by Oxidation
Synthesis of Pyrazoline Core : Prepare the pyrazoline intermediate from hydrazine and an α,β-unsaturated ketone lacking the propylpyrrolidine substituent.
Regioselective Alkylation : Use a strong base such as LDA to alkylate the pyrazoline at the 4-position with a 4-propylpyrrolidin-3-yl alkylating agent.
Oxidative Aromatization : Oxidize the alkylated pyrazoline to the corresponding pyrazole.
Reaction Conditions and Catalysts
Catalysts : Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) have been shown to catalyze cyclocondensation reactions efficiently with catalyst recyclability.
Bases : Triethylamine is commonly used in alkylation steps.
Solvents : Toluene and dimethylformamide (DMF) are typical solvents for condensation and alkylation reactions.
Oxidants : Oxidation of pyrazolines to pyrazoles can be achieved in situ without additional oxidants or by mild oxidants such as hydrogen peroxide or catalytic systems.
Temperature : Reactions are generally performed under reflux or mild heating (e.g., 80–120 °C) depending on solvent and reagents.
Representative Experimental Data and Yields
Analytical Characterization
NMR Spectroscopy : ^1H and ^13C NMR spectra confirm the formation of the pyrazole ring and substitution pattern. For example, characteristic pyrazole NH proton appears as a singlet near δ 13 ppm, aromatic and aliphatic protons are assigned accordingly.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
X-ray Crystallography : Used to confirm the structure of key intermediates and final pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazole or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrrolidine derivatives.
Scientific Research Applications
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents on the pyrazole ring. Below is a comparison of key structural motifs:
Key Observations :
- The propylpyrrolidinyl group in the target compound introduces a flexible alkyl chain and a tertiary amine, which may enhance solubility in polar solvents and interaction with enzyme active sites.
- Fluorophenyl derivatives exhibit tautomerism and strong hydrogen bonding, critical for crystal structure stability .
- Trimethoxyphenyl groups in antiproliferative agents (e.g., compound 3p, IC₅₀ = 0.05 nM) suggest that methoxy substituents optimize steric and electronic interactions with cancer cell targets .
Physical and Chemical Properties
- Solubility : The pyrrolidine ring in the target compound likely enhances water solubility compared to aryl-substituted derivatives (e.g., trimethoxyphenyl or fluorophenyl groups).
- Stability : The alkyl chain in this compound may reduce photodegradation risks compared to halogenated derivatives (e.g., ’s iodo-CF₃ group).
Biological Activity
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a propylpyrrolidine moiety. Its unique structure contributes to various biological activities, including enzyme inhibition and receptor modulation.
Biological Activities
Research has indicated that this compound exhibits significant biological activity across various domains:
-
Enzyme Inhibition :
- The compound has been studied for its potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
- Antimicrobial Activity :
- Cognitive Enhancement :
The mechanisms by which this compound exerts its effects are multifaceted:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to cognition and mood.
- Inhibition of Platelet Aggregation : Similar compounds have been shown to inhibit ADP-induced platelet aggregation through modulation of cAMP levels and interaction with platelet receptors .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
Data Table: Biological Activities of Related Pyrazole Compounds
Q & A
Q. What are the key considerations for designing a synthetic route for 3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole?
The synthesis of pyrazole derivatives typically involves cyclization reactions, such as the condensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example, refluxing α,β-unsaturated ketones with phenylhydrazine in acetic acid (10–30 hours) is a common method to form pyrazole rings . Purification via recrystallization (e.g., methanol or ethanol) is critical to isolate the target compound, as seen in similar syntheses of substituted pyrazoles . Reaction optimization should focus on solvent choice (e.g., xylene for prolonged reflux ), stoichiometry of reagents (e.g., 1:1 molar ratio of ketone to hydrazine ), and catalyst selection (e.g., chloranil for dehydrogenation ).
Q. How can the structural identity of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. For pyrazole derivatives, key parameters include bond lengths (e.g., N–N bonds ≈ 1.35 Å) and dihedral angles between aromatic rings (e.g., 10°–20° for planar deviations ). Complementary techniques include:
- NMR spectroscopy : Analyze chemical shifts for pyrrolidine protons (δ 2.5–3.5 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : Validate stoichiometry (C, H, N content) .
Q. What purification methods are effective for isolating this compound?
Recrystallization from polar solvents (methanol, ethanol, or acetone) is widely used to remove unreacted starting materials and byproducts . For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradients) may be necessary. High-performance liquid chromatography (HPLC) with a C18 column can resolve closely related isomers .
Advanced Research Questions
Q. How do tautomeric and conformational isomers of this compound affect its reactivity and stability?
Pyrazole derivatives often exhibit tautomerism (e.g., 1H- vs. 2H-pyrazole forms) and conformational isomerism due to restricted rotation around the pyrrolidine ring. For example, in 3-(4-fluorophenyl)-1H-pyrazole, two tautomers coexist in the same crystal lattice, stabilized by N–H⋯N hydrogen bonds . These isomers can influence:
- Reactivity : Tautomers may exhibit different nucleophilicities at nitrogen sites.
- Stability : Conformational flexibility of the pyrrolidine ring affects thermal stability and solubility .
- Biological activity : Isomer-specific interactions with target proteins (e.g., via hydrogen bonding or π-stacking) .
Q. What intermolecular interactions dominate the crystal packing of this compound?
Crystal structures of related compounds reveal:
- Hydrogen bonding : N–H⋯N interactions between pyrazole rings (distance ≈ 2.8–3.0 Å) .
- π-π stacking : Aromatic rings (pyrazole and pyrrolidine) form inverted dimers with centroid separations of ~3.6 Å .
- Weak interactions : C–H⋯F or C–H⋯O contacts may contribute to 3D network stability .
These interactions guide polymorph screening and co-crystal design for improved physicochemical properties.
Q. How can spectroscopic data resolve contradictions in reported structural assignments for pyrazole derivatives?
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Variable-temperature NMR : Detect dynamic processes (e.g., tautomer interconversion) .
- 2D NMR (COSY, NOESY) : Assign proton-proton correlations and confirm spatial proximity .
- X-ray powder diffraction : Validate bulk crystallinity against single-crystal data .
Q. What strategies optimize the regioselectivity of substitutions on the pyrazole ring?
Regioselectivity in pyrazole synthesis depends on:
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) direct substitutions to specific positions .
- Steric effects : Bulky substituents (e.g., tert-butyl) favor less hindered positions .
- Catalytic control : Transition-metal catalysts (e.g., CuI) enable cross-coupling reactions at defined sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
